4-[1-(3-Chlorophenyl)cyclohexyl]phenol
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Overview
Description
4-[1-(3-Chlorophenyl)cyclohexyl]phenol is an organic compound that features a cyclohexyl ring substituted with a 3-chlorophenyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3-chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction where a chlorobenzene derivative is reacted with the cyclohexyl ring in the presence of a Lewis acid catalyst.
Attachment of the phenol group: This can be done through a nucleophilic substitution reaction where a phenol derivative is introduced to the cyclohexyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic hydrogenation: To form the cyclohexyl ring.
Friedel-Crafts alkylation:
Nucleophilic substitution: For attaching the phenol group.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Chlorophenyl)cyclohexyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorophenyl group can be reduced to form the corresponding cyclohexyl derivative.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[1-(3-Chlorophenyl)cyclohexyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(3-Chlorophenyl)cyclohexyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-[1-(4-Chlorophenyl)cyclohexyl]phenol: Similar structure but with the chlorine atom in the para position.
4-[1-(3-Bromophenyl)cyclohexyl]phenol: Similar structure but with a bromine atom instead of chlorine.
4-[1-(3-Methylphenyl)cyclohexyl]phenol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-[1-(3-Chlorophenyl)cyclohexyl]phenol is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
41768-92-7 |
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Molecular Formula |
C18H19ClO |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
4-[1-(3-chlorophenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H19ClO/c19-16-6-4-5-15(13-16)18(11-2-1-3-12-18)14-7-9-17(20)10-8-14/h4-10,13,20H,1-3,11-12H2 |
InChI Key |
PZOKCWMXRLAGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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